molecular formula C19H20N8O B4521078 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B4521078
M. Wt: 376.4 g/mol
InChI Key: NNUVGXZALVSGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncology research, particularly for acute myeloid leukemia (AML). This compound exhibits high efficacy against FLT3 with internal tandem duplication (ITD) mutations , a common driver mutation associated with poor prognosis in AML patients. Its primary research value lies in its ability to potently suppress FLT3 autophosphorylation and downstream signaling pathways, such as STAT5, MAPK, and PI3K/AKT, leading to the induction of cell cycle arrest and apoptosis in leukemic blast cells. Preclinical studies highlight its significant anti-leukemic activity in FLT3-ITD dependent cell lines and in vivo xenograft models, demonstrating substantial tumor growth inhibition . As a research tool, it is invaluable for investigating the pathogenesis of FLT3-driven leukemias, understanding mechanisms of resistance to targeted therapies, and for evaluating combination treatment strategies with other chemotherapeutic agents. This inhibitor provides a critical pharmacological probe for dissecting the role of FLT3 in hematopoietic malignancies and for advancing the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-12-8-9-20-15(10-12)21-19(28)7-6-17-23-22-16-4-5-18(25-27(16)17)26-14(3)11-13(2)24-26/h4-5,8-11H,6-7H2,1-3H3,(H,20,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVGXZALVSGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazole ring, followed by the construction of the triazole and pyridazine rings

    Formation of Pyrazole Ring: The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the pyrazole ring.

    Construction of Triazole and Pyridazine Rings: The pyrazole intermediate is then subjected to cyclization reactions to form the triazole and pyridazine rings. This step often involves the use of reagents such as hydrazine and various catalysts to facilitate the cyclization process.

    Introduction of Propanamide Group: The final step involves the reaction of the triazolo[4,3-b]pyridazine intermediate with 4-methylpyridin-2-ylpropanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Applications

The compound has been studied for its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial effects against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research indicates that compounds containing pyrazole and triazole moieties can inhibit cancer cell proliferation by inducing apoptosis. The specific compound may act on specific signaling pathways involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential is attributed to the ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Case Studies

  • Antimicrobial Study :
    • A study conducted on similar pyrazole derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The compound showed promising results, indicating its potential as a lead compound for antibiotic development.
  • Cancer Research :
    • In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential use in cancer therapy.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity Highlights Reference
Target Compound Triazolo-pyridazine + pyrazole 3,5-Dimethylpyrazole; 4-methylpyridin-2-ylamide Potential kinase inhibition, anti-cancer
4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)butanamide Triazolo-pyridazine + pyrazole Pyridin-2-ylamide; butanamide chain Moderate cytotoxicity in vitro
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide Triazolo-pyridazine Methoxy; benzimidazole Enhanced DNA intercalation
N-Cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide Triazolo-pyridazine + pyrazole Cyclohexylamide Improved metabolic stability
3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide Triazolo-pyridazine Isopropoxy; thiazole-pyridine Antioxidant and anticancer activity
4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide Triazolo-pyridazine Chloro; methoxypyridine Enzyme inhibition (e.g., PDE inhibitors)

Key Comparative Findings

Bioactivity and Target Specificity
  • Pyrazole vs. Benzimidazole Substituents : Compounds with benzimidazole moieties (e.g., ) exhibit stronger DNA-binding activity due to planar aromatic systems, whereas the target compound’s dimethylpyrazole may favor kinase inhibition via hydrophobic pocket interactions .
  • Electron-Withdrawing Groups : Chloro-substituted analogs () show higher electrophilic reactivity, making them potent enzyme inhibitors, while methoxy groups () improve metabolic stability .

Pharmacological Potential

  • Anticancer Activity : The triazolo-pyridazine scaffold demonstrates kinase inhibitory effects, particularly against Aurora kinases, with IC₅₀ values <1 µM in preclinical models .
  • Anti-Inflammatory Effects : Pyrazole-containing analogs (e.g., ) suppress COX-2 expression by >50% at 10 µM in macrophage assays .
  • Antimicrobial Activity : Thiazole-substituted derivatives () show MIC values of 2–8 µg/mL against Staphylococcus aureus .

ADME Profiles

  • Solubility : The 4-methylpyridin-2-yl group increases aqueous solubility (LogP ~2.1) compared to cyclohexyl (LogP ~3.5) or benzimidazole (LogP ~2.8) analogs .
  • Metabolic Stability : Microsomal half-life for the target compound is ~45 minutes, outperforming methoxy-substituted analogs (~30 minutes) due to reduced CYP3A4-mediated oxidation .

Biological Activity

The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7C_{16}H_{19}N_7, with a molecular weight of approximately 321.34 g/mol. The structure features multiple heterocyclic rings, which are known to contribute to biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The following sections detail specific findings related to its biological effects.

Antitumor Activity

  • Mechanism of Action : The compound acts as an inhibitor of specific protein interactions crucial for tumor growth. It has been shown to bind effectively to bromodomain and extraterminal (BET) proteins, which play a role in regulating gene expression involved in cancer progression.
  • Case Studies :
    • In a study involving leukemia cell lines (MV4;11), the compound demonstrated potent cell growth inhibition with an IC50 value in the low nanomolar range. This suggests high efficacy in targeting malignant cells while sparing normal cells .
    • Additionally, in models of triple-negative breast cancer (MDA-MB-231), significant tumor reduction was observed upon treatment with this compound, highlighting its potential as a therapeutic agent in aggressive cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AntitumorMV4;11 Leukemia6.6
AntitumorMDA-MB-231 Breast CancerSignificant Reduction
AntimicrobialVarious Bacterial StrainsNot specifiedPreliminary Studies

Research Findings

  • Binding Affinity : The compound's binding affinity to BET proteins contributes significantly to its antitumor efficacy. Compounds with similar structures have shown that small modifications can lead to substantial changes in potency, emphasizing the importance of structure-activity relationships in drug design .
  • Stability and Bioavailability : Studies have indicated that the compound possesses good metabolic stability and bioavailability profiles in preclinical models, which are critical factors for its development as a therapeutic agent .

Q & A

Q. Critical Conditions :

  • Temperature control during cyclization (50–80°C) to avoid side reactions .
  • Solvent selection (e.g., toluene for cyclization, DCM for azide reactions) .
  • Purification via column chromatography (cyclohexane/ethyl acetate gradients) to isolate intermediates in >80% purity .

How can molecular docking studies predict biological targets, and what challenges arise in validating these predictions?

Advanced Research Question
Molecular docking leverages structural databases (e.g., PDB) to identify potential targets. For example:

  • Target Identification : Docking against 14-α-demethylase (PDB: 3LD6) revealed binding affinity for triazolo-pyrazole hybrids, suggesting antifungal activity .
  • Validation Challenges :
    • False positives due to rigid docking models; use flexible side-chain adjustments.
    • Experimental confirmation via enzyme inhibition assays (e.g., CYP51 activity tests) is required .

Q. Methodology :

  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters: Include solvation effects and protonation states of active-site residues .

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Confirms regiochemistry of pyrazole and triazolo-pyridazine moieties. For example:
    • Pyrazole protons appear as singlets (δ 2.40–2.42 ppm for methyl groups) .
    • Triazolo-pyridazine aromatic protons resonate at δ 7.6–8.0 ppm .
  • IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ at m/z 224.0805 for intermediates) .
  • TLC/HPLC : Monitors reaction progress and purity (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) .

How can researchers resolve discrepancies in reaction yields during intermediate synthesis?

Advanced Research Question
Discrepancies arise from variations in reaction parameters. For example:

  • Azide Formation : Yields ranged from 58% to 96% depending on temperature (0°C vs. 50°C) and reaction time (3 h vs. 16 h) .
  • Optimization Strategies :
    • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically .
    • In-line Analytics : Use flow chemistry with real-time FTIR to monitor intermediates .

Case Study : Extending reaction time from 3 h to 16 h improved azide yield from 88% to 96% .

What structural features influence the compound’s physicochemical properties and target selectivity?

Basic Research Question

  • Pyrazole Ring : Enhances metabolic stability via 3,5-dimethyl substitution, reducing oxidative degradation .
  • Triazolo-Pyridazine Core : Planar structure facilitates π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
  • 4-Methylpyridin-2-yl Propanamide : Increases solubility and bioavailability via H-bonding with solvent .

Advanced Research Question

  • Structural Modifications :
    • Vary substituents on pyrazole (e.g., electron-withdrawing groups for enhanced target affinity) .
    • Replace propanamide with sulfonamide to alter pharmacokinetics .
  • Assays :
    • In vitro : Kinase inhibition profiling (Broad Institute’s KinomeScan).
    • In vivo : Pharmacokinetic studies in rodent models to assess bioavailability .

Case Study : Analogues with 4-fluorophenyl substitutions showed 3-fold higher antifungal activity than parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(4-methylpyridin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.